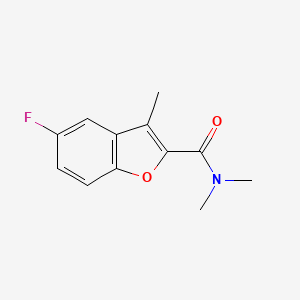

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide consists of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications

Alzheimer's Disease Research

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, was employed in Alzheimer's disease research. Using positron emission tomography (PET), this compound helped quantify 5-HT1A receptor densities in the brains of Alzheimer's patients, revealing significant decreases in receptor densities, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Cancer Research

In the field of cancer research, benzamide derivatives, which include this compound, were studied for their histone deacetylase inhibiting properties. These compounds, particularly MS-27-275, exhibited marked in vivo antitumor activity against various human tumors, suggesting a potential chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Drug Resistance Studies

Research on the multidrug resistance protein 5 (ABCC5) revealed its role in conferring resistance to 5-fluorouracil, a key chemotherapy drug. The transport of the monophosphate metabolites by MRP5, demonstrated using this compound and its derivatives, is significant in understanding drug resistance in colon and breast cancers (Pratt et al., 2005).

Insomnia Treatment

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound in humans were studied, revealing its elimination mainly via feces and its extensive metabolism, providing insights into its pharmacokinetics (Renzulli et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYBWLIJDOQDIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231283 |

Source

|

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81718-71-0 |

Source

|

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.